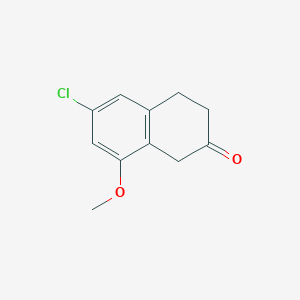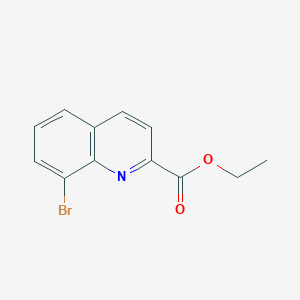![molecular formula C28H44O4P2 B13669500 (R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand known for its high enantioselectivity and efficiency in asymmetric synthesis. This compound is widely used in various catalytic processes, particularly in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) typically involves the reaction of ®-2,2’-bis(diisopropylphosphino)-6,6’-dimethoxy-1,1’-biphenyl with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity and enantioselectivity of the product. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to slightly elevated temperatures.
Reduction: Lithium aluminum hydride; low temperatures to prevent over-reduction.
Substitution: Halides, nucleophiles; ambient conditions or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) involves its role as a ligand in catalytic processes. The compound forms stable complexes with transition metals, which then participate in various catalytic cycles. The chiral nature of the ligand ensures high enantioselectivity in the resulting products. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the catalytic process .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2,2’-Bis(diisopropylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-2,2’-Bis(diisopropylphosphino)-4,4’,6,6’-tetramethoxy-1,1’-biphenyl
- ®-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthyl
Uniqueness
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) stands out due to its high enantioselectivity and efficiency in asymmetric synthesis. Its unique structure allows for the formation of highly stable metal complexes, which are crucial for various catalytic processes. Compared to similar compounds, it offers better performance in terms of yield and selectivity .
Propiedades
Fórmula molecular |
C28H44O4P2 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
[2-[2-di(propan-2-yl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C28H44O4P2/c1-17(2)33(18(3)4)25-15-21(29-9)13-23(31-11)27(25)28-24(32-12)14-22(30-10)16-26(28)34(19(5)6)20(7)8/h13-20H,1-12H3 |
Clave InChI |
QVWIWBONCTXQGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C1=CC(=CC(=C1C2=C(C=C(C=C2P(C(C)C)C(C)C)OC)OC)OC)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


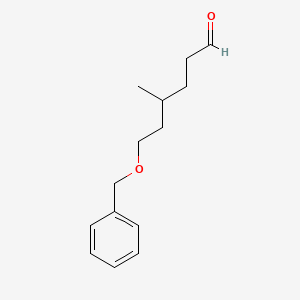
![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
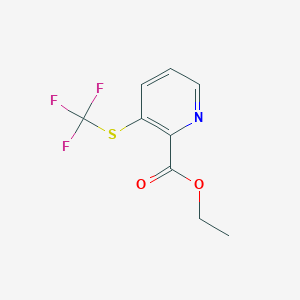
![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)
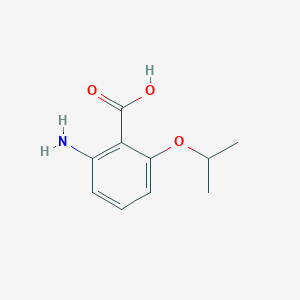
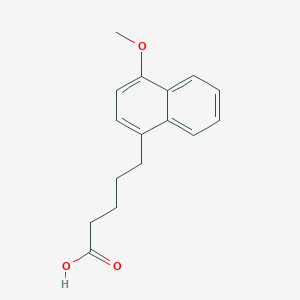
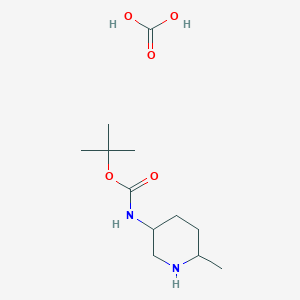
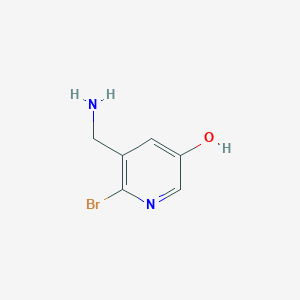
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

